The compound 2,3-Diaminopropan-1-ol dihydrochloride is a derivative of 1,3-diaminopropan-2-ol, which has been the subject of research due to its potential applications in the medical field. The synthesis of such compounds and their biological activities are of significant interest to researchers aiming to develop new therapeutic agents.
One of the main reactions involving 2,3-diaminopropan-1-ol dihydrochloride, as described in the literature, is its condensation reaction with aldehydes to form Schiff base ligands. These ligands are then used to synthesize di-, tetra-, and hexanuclear iron(III), manganese(II/III), and copper(II) complexes. []
The studies on derivatives of 1,3-diaminopropan-2-ols have shown that these compounds can exhibit biological activity through various mechanisms. For instance, the relaxant activity on isolated rat tracheal rings suggests a potential mechanism where these compounds act on smooth muscles, possibly by interfering with calcium channels or other signaling pathways that mediate muscle contraction. This is evidenced by the concentration-dependent relaxant effects observed in the study, with compound 8n showing notable potency, even more than theophylline, a known phosphodiesterase inhibitor used in the treatment of respiratory diseases1.
The research on 1,3-diaminopropan-2-ols derivatives has uncovered their potential as anti-asthma drugs. The synthesis method described is mild and eco-friendly, producing β-amino alcohols that have shown significant relaxant effects on rat tracheal rings, indicating a possible application in treating asthma or other respiratory conditions1.
Another field of application is in the development of antiarrhythmic agents. The synthesis of 2,3-diaminopropionanilides, which are closely related to 2,3-Diaminopropan-1-ol dihydrochloride, has led to compounds with antiarrhythmic efficacy in mice. These compounds were tested against chloroform-induced tachycardia and were found to have higher potencies than lidocaine, a commonly used antiarrhythmic and local anesthetic. However, the toxicity of these compounds was also noted, which is an important consideration for their development as therapeutic agents2.
The study on 2,3-diaminopropionanilides also revealed that these compounds have local anesthetic activity, with most having durations of block similar to lidocaine. This suggests that derivatives of 2,3-Diaminopropan-1-ol dihydrochloride could be explored as local anesthetics, although none showed the long duration of block seen with etidocaine, which is another local anesthetic with a longer duration of action2.
2,3-Diaminopropan-1-ol dihydrochloride is an organic ammonium salt derived from the parent amino alcohol 2,3-diaminopropan-1-ol through addition of two hydrochloric acid molecules. Its molecular formula is $\ce{C3H10N2O · 2HCl}$ or $\ce{C3H12Cl2N2O}$, with a molecular weight of 163.05 g/mol. The compound features a three-carbon propane backbone with three functional groups: a primary alcohol at C1, and two amino groups at C2 and C3. Protonation of both amine groups by hydrochloric acid yields the crystalline dihydrochloride salt, significantly enhancing its water solubility and stability compared to the free base [1] [2] [4].
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number (racemic) | 52393-59-6 | [1] |
CAS (R-enantiomer) | 87584-93-8 | [2] |
CAS (S-enantiomer) | 87584-94-9 | [4] |
IUPAC Name | 2,3-Diaminopropan-1-ol dihydrochloride | [1] [4] |
Molecular Formula | $\ce{C3H12Cl2N2O}$ | [1] [2] |
SMILES (racemic) | OCC(N)CN.[H]Cl.[H]Cl | [1] |
SMILES (S-enantiomer) | OC[C@H](N)CN.[H]Cl.[H]Cl | [4] |
Chirality is a defining structural feature. The C2 carbon atom is chiral, generating two enantiomeric forms:
The synthesis and utilization of 2,3-diaminopropan-1-ol derivatives trace back to mid-20th-century efforts in amino alcohol chemistry. Early routes focused on the racemic base ($\ce{C3H10N2O}$, CAS 2811-20-3), often via nucleophilic ring-opening reactions of epichlorohydrin using ammonia. This method suffered from low regioselectivity and required cumbersome purification [5] [6].
A significant advancement emerged with the epichlorohydrin-ammonia process optimization, utilizing large excesses of aqueous ammonia under controlled conditions to suppress di- and tri-alkylation byproducts. This method became industrially viable due to ammonia recycling, enhancing its eco-efficiency [6]. Alternative routes like the reductive amination of 3-amino-1-propanol or the hydrogenation of nitro-alcohol precursors like 2,3-dinitropropan-1-ol were also developed, offering different selectivity profiles [6].
Table 2: Key Historical Synthesis Methods
Method | Starting Material | Key Conditions | Advancement |
---|---|---|---|
Ammonia-Epichlorohydrin | Epichlorohydrin | Excess aqueous ammonia, heat | Reduced salt formation, ammonia recycle [6] |
Reductive Amination | 3-Amino-1-propanol | Aldehyde + $\ce{LiAlH4}$ | Access to N-alkyl derivatives [6] |
Nitroalcohol Hydrogenation | 2,3-Dinitropropan-1-ol | $\ce{H2}$, metal catalyst | Avoided ammonia handling [6] |
The demand for enantiopure pharmaceuticals drove the development of asymmetric synthesis and chiral resolution techniques for the enantiomers in the 1980s–2000s. This enabled access to both (R)- and (S)-2,3-diaminopropan-1-ol dihydrochloride in high enantiomeric excess (e.e.), cementing their roles as chiral building blocks [2] [4] [6].
This compound’s significance stems from its dual functionality and chirality. The vicinal diamine motif adjacent to a hydroxyl group creates a versatile scaffold capable of diverse transformations:
In pharmaceutical chemistry, it is a critical intermediate for bioactive molecules. The (S)-enantiomer is particularly valuable in synthesizing:
Table 3: Enantiomer-Specific Applications
Enantiomer | Pharmaceutical Role | Impact |
---|---|---|
(S)-Configuration | Building block for antitumor agents, kinase inhibitors | Improves binding affinity to chiral enzyme pockets [4] [6] |
(R)-Configuration | Precursor for antiviral compounds | Enables synthesis of non-racemic nucleoside analogs [2] |
Racemic Mixture | Ligand for industrial catalysts | Lowers cost for non-chiral applications [1] [5] |
Furthermore, its role extends to coordination chemistry, where it functions as a ligand in metal complexes used in catalysis or as MRI contrast agents. The protonated amino groups in the dihydrochloride salt enhance solubility in polar reaction media, facilitating homogeneous catalysis and simplifying purification [4] [6]. The compound exemplifies the convergence of chiral synthesis and pharmaceutical innovation, enabling efficient routes to structurally complex therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8